molecular formula C13H12FNOS B7533905 N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide

N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide

Cat. No.: B7533905
M. Wt: 249.31 g/mol
InChI Key: KUDOPLVRGDMLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide: is an organic compound that features a fluorinated aromatic ring and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide typically involves the reaction of 4-fluoro-2-methylaniline with thiophene-3-acetic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring can be reduced under specific conditions to form the corresponding amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity towards specific targets, while the thiophene ring can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

  • 2-fluoro-4-methylphenol
  • N-(4-fluoro-2-methylphenyl)cyclopentanecarboxamide
  • 2-Fluoro-N-(4-methylphenyl)acetamide

Comparison: N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide is unique due to the presence of both a fluorinated aromatic ring and a thiophene moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs. The fluorine atom enhances its reactivity and binding affinity, while the thiophene ring provides additional stability and electronic properties.

Properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c1-9-6-11(14)2-3-12(9)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOPLVRGDMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.